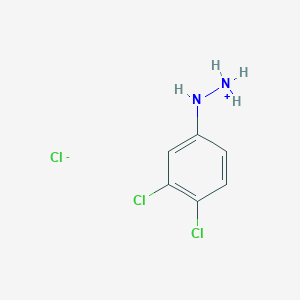

(3,4-Dichloroanilino)azanium;chloride

Description

Properties

IUPAC Name |

(3,4-dichloroanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKZRYSGQPZTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N[NH3+])Cl)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19763-90-7 | |

| Record name | Hydrazine, (3,4-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19763-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

The reduction of 3,4-dichloronitrobenzene to 3,4-dichloroaniline via catalytic hydrogenation represents the most widely adopted industrial method. This process employs noble metal catalysts (e.g., palladium or platinum) under hydrogen pressure (0.5–0.6 MPa) at elevated temperatures (80–90°C). The reaction proceeds through a stepwise mechanism:

-

Nitro Group Activation : Adsorption of nitrobenzene onto the catalyst surface.

-

Hydrogen Transfer : Sequential addition of six hydrogen atoms, reducing the nitro group to an amine.

-

Desorption : Release of 3,4-dichloroaniline from the catalyst.

A key advantage of this method lies in its continuous operation capability, enabling throughputs exceeding 10 metric tons per day in optimized facilities.

Industrial-Scale Process Optimization

Modern implementations of this method, as detailed in Example 1 of ChemicalBook’s protocol, involve:

-

Feedstock Preparation : A mixture containing 20–35% chloronitrobenzene and 65–80% 3,4-dichloronitrobenzene is dehydrated and introduced into the reactor without solvent.

-

Catalyst Management : Palladium-on-carbon (Pd/C) catalysts achieve >99% conversion rates, with filtration systems enabling 95% catalyst recovery for reuse.

-

Distillation Purification : Vacuum distillation at -0.09 MPa separates 3,4-dichloroaniline (boiling point: 272°C) from byproducts, yielding 99.3% purity.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 80 ± 5°C | ±2% yield fluctuation |

| Pressure | 0.5–0.6 MPa | Linear yield correlation |

| Catalyst Loading | 0.5–1.0 wt% Pd/C | Optimal at 0.7 wt% |

| Reaction Time | 2–4 hours | Negligible beyond 3 hours |

Hydrochlorination of 3,4-Dichloroaniline

Acid-Base Neutralization

The conversion of freebase 3,4-dichloroaniline to its hydrochloride salt is achieved through exothermic reaction with hydrochloric acid:

Industrial protocols typically utilize:

Purity Control Measures

Critical quality parameters include:

-

Residual Solvent : <300 ppm (ICH Q3C guidelines).

-

Chloride Content : 19.5–20.5% (theoretical: 19.8%).

-

Particle Size Distribution : 50–150 µm for optimal formulation compatibility.

Comparative Analysis of Synthesis Routes

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Catalytic Hydrogenation | 95–98 | 99.3–99.7 | 8.2 |

| Hydrochlorination | 97–99 | 99.5–99.9 | 2.1 |

Emerging Methodologies and Innovations

Continuous-Flow Hydrogenation

Recent pilot-scale studies demonstrate:

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloroanilino)azanium;chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 3,4-dichlorophenyl isocyanate and other related products.

Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 3,4-dichlorophenyl isocyanate, 3,4-dichloronitrobenzene, and 3,4-dichlorophenol .

Scientific Research Applications

Pharmaceutical Applications

3,4-DCA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential in treating pain and inflammation due to their interaction with specific receptors.

Case Study: P2X3 Receptor Antagonism

Research indicates that modifications of the 3,4-dichloroaniline structure can enhance antagonistic activity against P2X3 receptors, which are implicated in pain sensation. The structure-activity relationship (SAR) studies show that halide substitutions can significantly affect the metabolic stability and efficacy of these compounds .

| Compound | Activity Level | Metabolic Stability |

|---|---|---|

| KCB-77033 | High | Low |

| 3,4-DCA | Moderate | Moderate |

| 3,4-Difluoroaniline | Low | High |

Agrochemical Applications

3,4-DCA is utilized in the production of herbicides and pesticides. It acts as a precursor for several agrochemical formulations that target broadleaf weeds while being less harmful to cereal crops.

Herbicide Synthesis

The compound is integral in synthesizing carbamide herbicides such as Diuron and methoxydiuron. These herbicides work by inhibiting photosynthesis in target plants, effectively controlling weed populations .

Environmental Impact and Bioremediation

The environmental persistence of 3,4-DCA raises concerns regarding its impact on ecosystems. Studies have shown that certain bacterial strains can degrade 3,4-DCA, indicating potential bioremediation strategies.

Biodegradation Studies

Research has demonstrated that specific bacteria isolated from contaminated soils can utilize 3,4-DCA as a carbon source. These isolates exhibit significant degradation efficiency under controlled conditions .

| Bacterial Strain | Degradation Efficiency (%) | Concentration (mM) |

|---|---|---|

| CA2 | 75 | 0.2 |

| CA16 | 60 | 0.5 |

| CA17 | 70 | 1.0 |

Toxicological Studies

Toxicological assessments reveal that exposure to 3,4-DCA can adversely affect aquatic life. For instance, studies on Javanese medaka fish indicate reproductive toxicity linked to exposure levels of this compound.

Impact on Reproductive Health

Research findings indicate significant alterations in fecundity and gonadal tissues of Javanese medaka exposed to sublethal concentrations of 3,4-DCA .

| Exposure Duration (days) | Total Eggs Spawned | Fertility Rate (%) |

|---|---|---|

| 21 | 50 | 40 |

Mechanism of Action

The mechanism of action of (3,4-Dichloroanilino)azanium;chloride involves its interaction with specific molecular targets and pathways. For instance, in herbicides, it inhibits the growth of weeds by interfering with their metabolic processes . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Substituent Effects: Chlorinated Aniline Derivatives

The 3,4-dichloro substitution on the aniline ring is a critical feature shared among several compounds, impacting electronic and steric properties:

- Its molecular weight (332.18 g/mol) and lipophilic ester groups contrast with the ionic nature of (3,4-Dichloroanilino)azanium;chloride .

- Benzimidazole Derivatives (e.g., Compound 10c): Substituted benzimidazoles with 3,4-dichloroanilino groups demonstrate notable analgesic and anti-inflammatory activities, attributed to the electron-withdrawing Cl substituents enhancing receptor binding .

Azanium/Ammonium Chloride Analogs

The azanium chloride moiety introduces ionic character, affecting solubility and stability:

- Benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride: This surfactant-like compound features long alkyl chains, increasing hydrophobicity compared to (3,4-Dichloroanilino)azanium;chloride. Its applications in antimicrobial formulations highlight the role of quaternary ammonium salts in disrupting microbial membranes .

- 4-Azidoaniline Hydrochloride (C₆N₄ClH₇): Though structurally distinct, its azide and aniline groups enable click chemistry applications, suggesting that (3,4-Dichloroanilino)azanium;chloride could similarly participate in modular synthetic routes .

Pharmacologically Active Compounds

- Thiadiazole Derivative 8l (C₁₆H₁₂Cl₂N₆S): This compound, bearing a 3,4-dichloroanilino group attached to a thiadiazole ring, exhibits potent cytotoxicity (IC₅₀ = 6.3 µM against MGC803 cancer cells), outperforming 5-fluorouracil. The dichloroanilino moiety likely enhances DNA intercalation or enzyme inhibition .

- Anilazine (C₉H₅Cl₃N₅): A triazine-based fungicide with a 2-chloroanilino substituent. While its core structure differs, the chlorinated aniline group contributes to its bioactivity, underscoring the importance of chloro-substitution in agrochemicals .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Table 2. Substituent Impact on Reactivity and Bioactivity

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm the presence of the azanium group (δ ~3–4 ppm for N-methyl protons) and aromatic chlorine substituents .

- X-ray Crystallography : Use SHELXL for refinement, especially for resolving hydrogen bonding between the azanium ion and chloride .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for ionic species).

How can stability issues during storage impact experimental reproducibility?

Basic Research Question

- Moisture Sensitivity : The chloride counterion may hydrolyze in humid conditions. Store in desiccators with silica gel .

- Light Sensitivity : Aromatic chlorides are prone to photodegradation. Use amber vials and limit UV exposure .

- Temperature : Decomposition occurs above 150°C. Conduct thermogravimetric analysis (TGA) to determine safe storage limits .

What strategies resolve contradictions in crystallographic data refinement?

Advanced Research Question

- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals, common in ionic compounds due to lattice symmetry .

- Displacement Parameter Validation : Compare anisotropic displacement ellipsoids (ORTEP plots) to detect overfitting .

- Hydrogen Bonding Networks : Re-examine hydrogen atom positions using Fourier difference maps to avoid false intermolecular interactions .

How does the electronic structure of the azanium group influence reactivity in nucleophilic environments?

Advanced Research Question

- Charge Distribution : The quaternary ammonium’s positive charge enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., by hydroxyl ions).

- Steric Effects : Bulky substituents on nitrogen reduce reactivity. Computational studies (DFT) can model charge density and steric hindrance .

- Experimental Validation : Track reaction kinetics under varying pH and solvent polarity to correlate electronic effects with reactivity .

What are the challenges in assessing biological activity, and how can they be mitigated?

Advanced Research Question

- Membrane Permeability : The ionic nature limits passive diffusion. Use liposomal encapsulation or pro-drug strategies .

- Cytotoxicity Screening : Compare with structurally similar quaternary ammonium compounds (e.g., benzoxonium chloride) to identify toxicity thresholds .

- Targeted Delivery : Functionalize with targeting moieties (e.g., peptides) to enhance specificity in cellular assays .

How can synthetic byproducts be identified and minimized?

Advanced Research Question

- Byproduct Profiling : Use GC-MS or LC-MS to detect common impurities like para-chloroaniline or unquaternized intermediates .

- Reaction Optimization : Adjust stoichiometry (excess alkyl halide) and solvent polarity (acetonitrile vs. DMF) to suppress side reactions .

- Catalyst Screening : Test phase-transfer catalysts to enhance quaternization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.